

Spectroscopic Data Analysis of 2-Nitro-1-naphthol: A Technical Guide

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Compound of Interest

Compound Name: 2-Nitro-1-naphthol

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Nitro-1-naphthol** ($C_{10}H_7NO_3$), a key intermediate in the synthesis of various dyes and a compound of interest in analytical and medicinal chemistry. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for its analysis, designed to aid researchers in its characterization and application.

Physicochemical Properties

2-Nitro-1-naphthol is a derivative of 1-naphthol with a nitro group at the 2-position. Its chemical structure and key properties are summarized below.

Property	Value	Reference
Molecular Formula	$C_{10}H_7NO_3$	[1][2][3]
Molecular Weight	189.17 g/mol	[1][2][3]
CAS Number	607-24-9	[1][2][3]
Melting Point	123-125 °C	
Appearance	Yellow crystals	[4]
LogP	2.9	[1]

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for **2-Nitro-1-naphthol**, including Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific ^1H and ^{13}C NMR data were not readily available in the searched literature, a general approach to its interpretation based on the parent compound, 2-naphthol, is discussed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **2-Nitro-1-naphthol** exhibits characteristic absorption bands corresponding to its hydroxyl, nitro, and aromatic functionalities.

Technique	Wavenumber (cm ⁻¹)	Assignment	Source
ATR-IR	Broad band ~3400	O-H stretching	[1]
ATR-IR	~1520 and ~1340	Asymmetric and symmetric NO ₂ stretching	[1]
ATR-IR	~1600-1450	Aromatic C=C stretching	[1]
KBr Wafer	Not specified	Not specified	[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of **2-Nitro-1-naphthol** is characterized by a prominent molecular ion peak.

Technique	m/z	Assignment	Source
Electron Ionization	189	[M] ⁺ (Molecular Ion)	[2]
Electron Ionization	Not specified	Fragmentation pattern available in source	[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **2-Nitro-1-naphthol** is expected to show absorption bands in the UV region due to the presence of the naphthalene ring and the nitro group. While specific λ_{max} values for **2-Nitro-1-naphthol** were not explicitly found, studies on similar compounds like 2-nitrophenol and 2-nitroso-1-naphthol indicate that the absorption maxima are sensitive to the solvent and pH. For instance, the UV-Vis spectrum of 2-nitroso-1-naphthol in ethanol exhibits three absorption maxima.[5]

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ)	Source
Not specified	Not specified	Not specified	

Note: Specific UV-Vis data for **2-Nitro-1-naphthol** requires experimental determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule. Although specific experimental ¹H and ¹³C NMR data for **2-Nitro-1-naphthol** were not found in the initial search, the expected spectrum can be predicted based on the structure and by comparison with the parent compound, 2-naphthol.

Expected ¹H NMR Features:

- **Aromatic Protons:** A complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The presence of the nitro group will influence the chemical shifts of the adjacent protons.

- **Hydroxyl Proton:** A singlet for the hydroxyl proton, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature.

Expected ^{13}C NMR Features:

- Ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic analysis of **2-Nitro-1-naphthol**.

Sample Preparation

- **For IR Spectroscopy (ATR):** A small amount of the solid sample is placed directly on the ATR crystal.
- **For IR Spectroscopy (KBr Pellet):** A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
- **For Mass Spectrometry (EI):** The sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized before ionization.
- **For UV-Vis Spectroscopy:** A solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.
- **For NMR Spectroscopy:** A solution of the sample is prepared in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

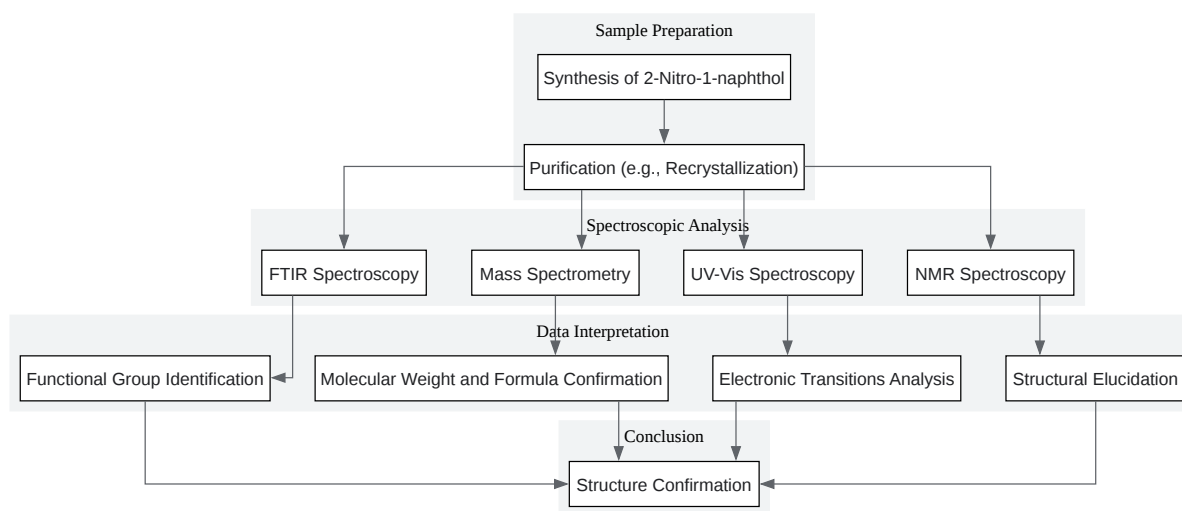
Instrumentation and Data Acquisition

- **FTIR Spectrometer:** A Fourier Transform Infrared (FTIR) spectrometer is used to record the IR spectrum. Data is typically collected over the range of $4000\text{--}400\text{ cm}^{-1}$.

- **Mass Spectrometer:** A mass spectrometer equipped with an electron ionization source is used. The mass spectrum is recorded over a suitable m/z range.
- **UV-Vis Spectrophotometer:** A dual-beam UV-Vis spectrophotometer is used to record the absorption spectrum, typically from 200 to 800 nm.
- **NMR Spectrometer:** A high-field NMR spectrometer is used to record the ^1H and ^{13}C NMR spectra.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-Nitro-1-naphthol**.

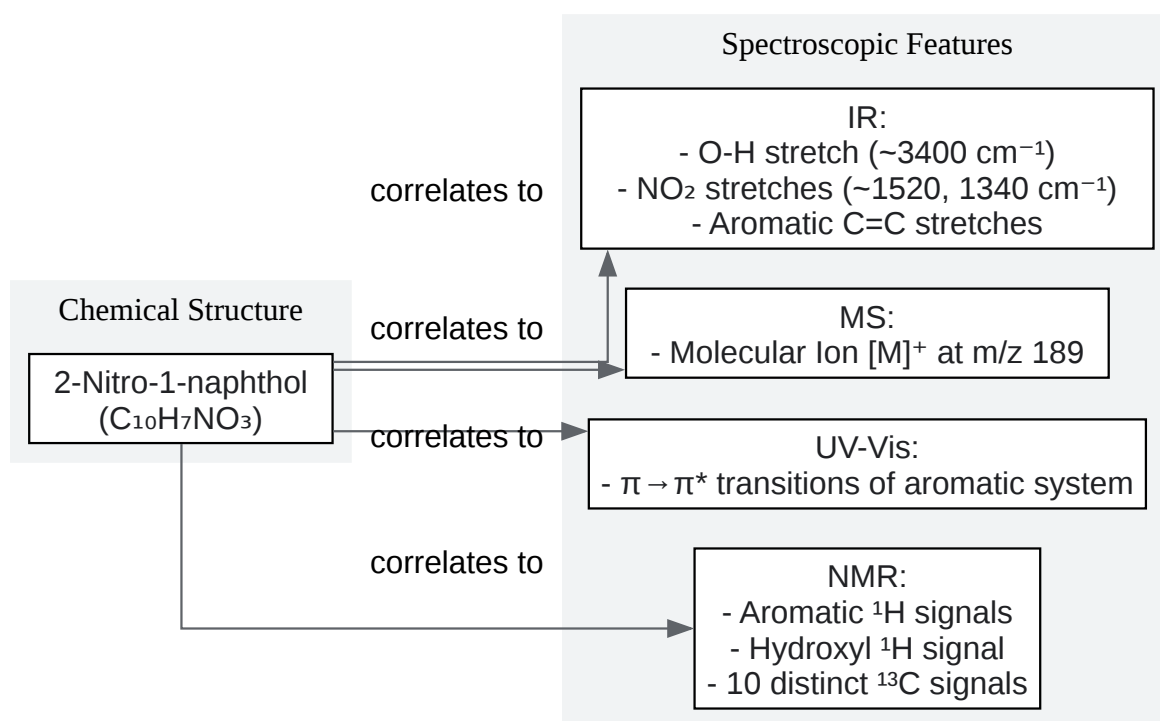


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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Nitro-1-naphthol**.

Structure-Spectrum Correlation

The following diagram illustrates the correlation between the chemical structure of **2-Nitro-1-naphthol** and its expected spectroscopic features.



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Caption: Correlation of **2-Nitro-1-naphthol**'s structure with its key spectroscopic features.

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